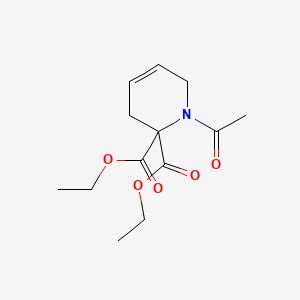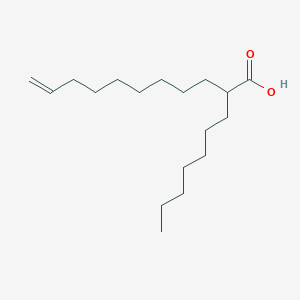
2-Heptylundec-10-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptylundec-10-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with a double bond at the 10th position and a carboxyl group at the terminal end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptylundec-10-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters or nitriles. For instance, the hydrolysis of undec-10-enoic acid heptyl ester under acidic or basic conditions can yield this compound . Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of esters or nitriles. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptylundec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions, such as halogenation or hydrohalogenation
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Dess-Martin periodinane.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Br2, Cl2), hydrohalic acids (HBr, HCl)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
2-Heptylundec-10-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Heptylundec-10-enoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the double bond and carboxyl group allows for specific binding interactions, influencing the compound’s reactivity and function .
Comparaison Avec Des Composés Similaires
2-Heptylundec-10-enoic acid can be compared with other similar compounds, such as:
Undec-10-enoic acid: Lacks the heptyl group, resulting in different physical and chemical properties.
Heptanoic acid: Lacks the double bond, leading to different reactivity and applications.
Dec-9-enoic acid: Similar structure but with the double bond at a different position, affecting its chemical behavior .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
98293-91-5 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-heptylundec-10-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h3,17H,1,4-16H2,2H3,(H,19,20) |
Clé InChI |
BOVFNFURSMQLNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCCCCCC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



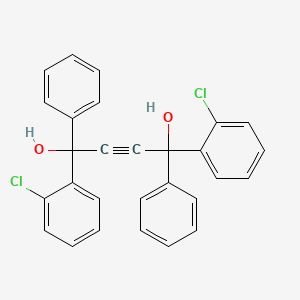

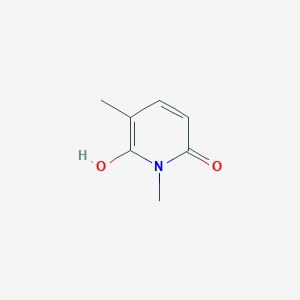
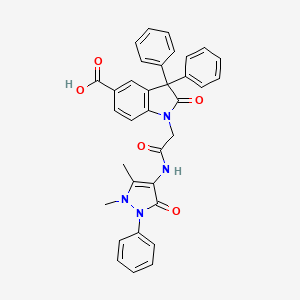

![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)


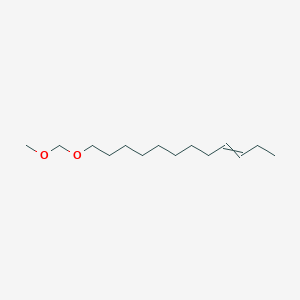
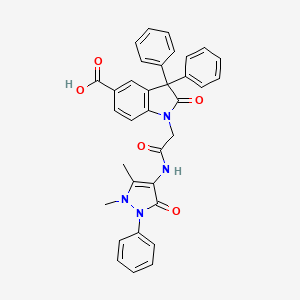
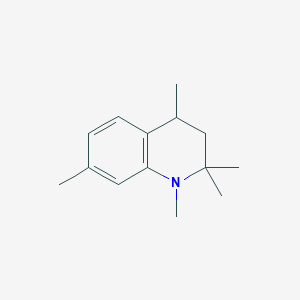
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
